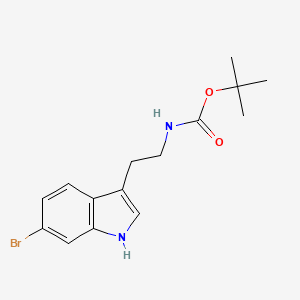

N-Boc-6-bromo-1H-indole-3-ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

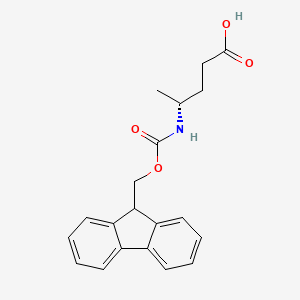

N-Boc-6-bromo-1H-indole-3-ethanamine, also known as tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate, is a research chemical with the molecular formula C15H19BrN2O2 and a molecular weight of 339.23 g/mol. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .

Applications De Recherche Scientifique

N-Boc-6-bromo-1H-indole-3-ethanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of cancer, microbial infections, and other diseases.

Chemical Biology: The compound is employed in the study of indole-based biological pathways and mechanisms, contributing to the understanding of cellular processes and signaling.

Material Science: Indole derivatives, including this compound, are used in the development of novel materials with unique electronic and optical properties.

Safety and Hazards

Mécanisme D'action

Target of Action

N-Boc-6-bromo-1H-indole-3-ethanamine, also known as MFCD14635678, is a complex compoundIndole derivatives, which this compound is a part of, are known to be versatile building blocks in the synthesis of diverse heterocyclic frameworks . These frameworks are often biologically relevant and can interact with various targets.

Mode of Action

It’s known that indole derivatives can undergo cycloaddition reactions, which are completely atom-economical and are considered as green reactions . These reactions play a pivotal role in the construction of complex and biologically relevant heterocyclic compounds .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.

Result of Action

Given the diverse biological activities of indole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Méthodes De Préparation

The synthesis of N-Boc-6-bromo-1H-indole-3-ethanamine typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 6-position of the indole ring. The synthetic route can be summarized as follows:

Protection of Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Bromination: The protected indole is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM).

Formation of Ethanamine Derivative: The brominated indole is reacted with ethylenediamine to form the final product, this compound.

Analyse Des Réactions Chimiques

N-Boc-6-bromo-1H-indole-3-ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Comparaison Avec Des Composés Similaires

N-Boc-6-bromo-1H-indole-3-ethanamine can be compared with other similar compounds, such as:

N-Boc-5-bromoindole: This compound has a bromine atom at the 5-position instead of the 6-position, leading to different reactivity and biological activity.

N-Boc-indole-2-boronic acid: This compound contains a boronic acid group at the 2-position, making it suitable for different coupling reactions and applications.

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.

This compound is unique due to its specific substitution pattern and the presence of the Boc protecting group, which influences its reactivity and applications in synthetic chemistry.

Propriétés

IUPAC Name |

tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXCKDDRSRRFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2799355.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799364.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)